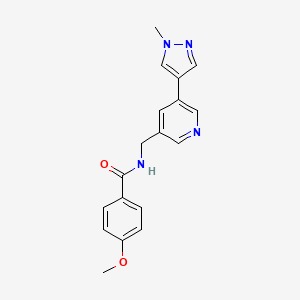

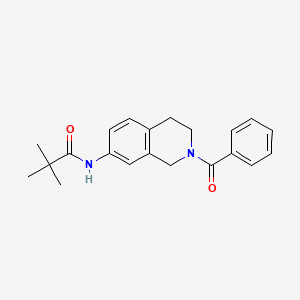

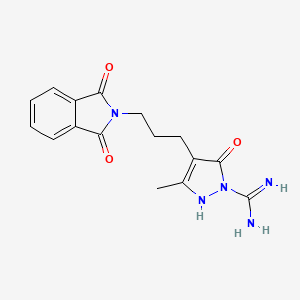

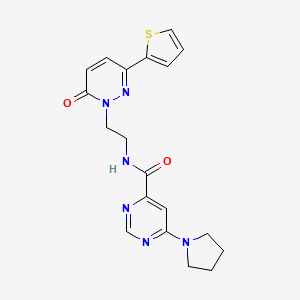

![molecular formula C24H21N5OS B2487010 1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea CAS No. 1159976-47-2](/img/structure/B2487010.png)

1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a type of pyrazole, which is a heterocyclic chemical compound with a natural or synthetic origin . Pyrazoles and their derivatives have been the focus of interest due to their confirmed biological and pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds has been achieved via Knoevenagel condensation reaction followed by Michael addition using L-proline as a catalyst . This process allows the creation of new complex organic molecules by synthesizing many carbon-carbon bonds in a one-pot synthesis reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray diffraction analysis and quantum-chemical simulation . These methods have revealed that the compounds association occurs via weak interactions .Chemical Reactions Analysis

The formation of similar compounds begins with the formation of an enol from barbituric acid . This reaction is part of a multi-component reaction, a synthetic protocol where two or more reactants combine to give a single product .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectra have shown an absorption band assigned to an alkyl stretch and aromatic C=C stretching .Scientific Research Applications

Antimicrobial Activity

The compound has been found to have significant antimicrobial activity . In a study, a series of new ester derivatives were synthesized and screened for their in vitro anti-microbial activity. Among all the tested compounds, some showed high growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively .

Antioxidant Properties

The compound has demonstrated remarkable antioxidant properties . In the same study mentioned above, the antioxidant properties of these compounds were evaluated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .

Anticonvulsant Activity

The compound has shown potential as an anticonvulsant . A series of new ester derivatives were synthesized and in vivo screened for their anticonvulsant activity. All the compounds showed protection against MES and/or ScM-induced seizures at 30 mg/kg without neurotoxicity .

Potential Inhibitor for SARS Cov-2 Virus

Molecular docking studies have suggested that the compound could be a potential inhibitor for the novel SARS Cov-2 virus . The binding affinities of compounds were ranging from −10.0 to −11.0 kcal/mol with topoisomerase IV enzyme and with COVID-19 main protease binding affinities are ranging from −8.2 to −9.3 kcal/mol .

Anticancer Activity

The compound has been utilized in the development of several medicinal scaffolds that demonstrate anticancer activities . Heterocycles based on the 1,2,3-triazole moiety have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

Antiviral Activity

The compound has shown potential as an antiviral agent . As mentioned above, heterocycles based on the 1,2,3-triazole moiety have been utilized in the development of several medicinal scaffolds that demonstrate antiviral activities .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory activity . Compounds containing pyrazole scaffolds, with π-excessive monocyclic aromatic heterocyclic groups, are prone to possess an extensive biological activities like anti-inflammatory .

Antimalarial Activity

The compound has shown potential as an antimalarial agent . Compounds containing pyrazole scaffolds have shown extensive biological activities like antimalarial .

Mechanism of Action

Future Directions

The future research directions could involve further investigation of the biological and pharmacological activities of this compound. Given the confirmed activities of similar compounds, this compound could potentially be used in the development of new drugs . Additionally, further studies could explore its potential applications in other fields such as the production of polymers .

properties

IUPAC Name |

1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5OS/c1-17-21(23(30)29(28-17)20-15-9-4-10-16-20)22(18-11-5-2-6-12-18)26-27-24(31)25-19-13-7-3-8-14-19/h2-16,21H,1H3,(H2,25,27,31)/b26-22- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNZKQXPWWRSLX-ROMGYVFFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1C(=NNC(=S)NC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=O)C1/C(=N\NC(=S)NC2=CC=CC=C2)/C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}propan-2-ol](/img/structure/B2486930.png)

![(1R,2R,4S)-2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2486932.png)

![Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate](/img/structure/B2486942.png)

![N-(4-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2486944.png)

![3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2486946.png)

![N-(1-cyanocyclopentyl)-2-({[3-methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amino)acetamide](/img/structure/B2486949.png)